N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-fluoro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents, such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes, contributing to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluoro and methyl groups contribute to the compound’s binding affinity and specificity by enhancing hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-1-phenylmethanesulfonamide: Lacks the methyl group, resulting in different chemical and biological properties.
N-(4-methylphenyl)-1-phenylmethanesulfonamide: Lacks the fluoro group, affecting its reactivity and applications.
N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide: The chloro group provides different electronic effects compared to the fluoro group.
Uniqueness
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide is unique due to the presence of both fluoro and methyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-9-13(15)7-8-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXXDHJSIDBRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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